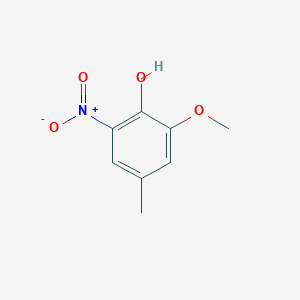

2-Methoxy-4-methyl-6-nitrophenol

Beschreibung

Contextualization within Nitroaromatic Chemistry Research

Nitroaromatic compounds, characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring, are a significant class of industrial chemicals. nih.govmdpi.com They are primarily synthetic and are used in the production of a wide range of products, including dyes, polymers, pesticides, and explosives. nih.gov The strong electronegativity of the nitro group makes these compounds highly resistant to biodegradation, leading to environmental contamination of soil and groundwater. nih.govtaylorandfrancis.com

Research in nitroaromatic chemistry has evolved significantly. While traditional nitration methods using nitric acid and sulfuric acid have been used for over 150 years, modern research focuses on developing more regioselective and environmentally friendly methods, such as using solid acids like zeolites. mdpi.com Recent advancements also include the use of transition metal-catalyzed C-H activation to introduce nitro groups with high regioselectivity. mdpi.com The diverse reactivity of the nitro group allows for its conversion into other functional groups like nitroso, oxime, and amino groups, making nitroaromatic compounds valuable synthetic intermediates. mdpi.com

Historical and Contemporary Academic Interest in Substituted Phenols

Substituted phenols, which are phenols with additional functional groups attached to the aromatic ring, have long been a subject of academic interest due to their diverse chemical properties and applications. The acidity of phenols is significantly influenced by the nature and position of these substituents. libretexts.org Electron-withdrawing groups, particularly at the ortho and para positions, enhance the acidity of the phenol (B47542). libretexts.org For instance, the presence of a nitro group, a strong electron-withdrawing group, at the ortho or para position increases the acidity of phenol. libretexts.orgbyjus.com

Contemporary research on substituted phenols often focuses on their synthesis, reactivity, and potential applications. For example, studies have explored the synthesis of nitrophenols from halonitrobenzenes or nitroanilines using aqueous base. tandfonline.com The selective nitration of phenols and their derivatives to produce specific isomers is another area of active research, with studies focusing on controlling physical parameters like temperature and reactant concentrations to achieve high yields of desired products. paspk.org Furthermore, the oxidation of substituted phenols is being investigated to understand their role in various chemical and biological processes. acs.orgnih.gov

Overview of Current Research Gaps and Opportunities Pertaining to the Compound

While general information on substituted phenols and nitroaromatic compounds is available, specific research on 2-Methoxy-4-methyl-6-nitrophenol is less extensive. A significant portion of the available data comes from chemical suppliers, which provides basic chemical properties but lacks in-depth research findings. achemblock.commyskinrecipes.com

One of the key research gaps is the detailed investigation of its synthesis and characterization. While there are general methods for synthesizing nitrophenols, specific, optimized synthesis routes for this compound are not well-documented in readily available academic literature. paspk.orggoogle.com For instance, a patented process for preparing 2-methyl-6-nitrophenol (B87177) involves the reaction of 2-methyl-6-nitroaniline (B18888) with aqueous sodium hydroxide (B78521) solution. google.com Another method describes the synthesis of 2-amino-5-nitro-p-cresol. prepchem.com However, a direct and detailed synthetic protocol for this compound starting from readily available precursors like 2-methoxy-4-methylphenol (B1669609) (creosol) is an area ripe for exploration. sigmaaldrich.com

Furthermore, there is a lack of comprehensive studies on the reactivity and potential applications of this compound. While it is known to be a member of the 4-nitrophenols, its specific chemical behavior and potential uses in areas like dye synthesis, as a corrosion inhibitor, or in the development of new materials remain largely unexplored. nih.govresearchgate.net Research into its biological activities, such as its potential phytotoxic or antioxidant properties, could also present new opportunities. researchgate.netmdpi.com

The study of its physicochemical properties, beyond the basic data, is another area for future research. Detailed spectroscopic analysis (NMR, IR, Mass spectrometry) and crystallographic studies would provide a deeper understanding of its molecular structure and properties. chemicalbook.comresearchgate.net Investigating its behavior in different chemical environments and its potential as a precursor for other valuable chemical compounds could open up new avenues for its application. prepchem.commdpi.com

Eigenschaften

IUPAC Name |

2-methoxy-4-methyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSGOQCJPMXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 4 Methyl 6 Nitrophenol and Its Precursors

Regioselective Synthesis Pathways for Substituted Nitrophenols

The introduction of a nitro group onto a phenol (B47542) ring is a classic electrophilic aromatic substitution. However, controlling the position of nitration, especially in a molecule with multiple activating groups like 2-Methoxy-4-methylphenol (B1669609) (Creosol), presents a significant challenge. The methoxy (B1213986) and methyl groups both activate the aromatic ring and direct incoming electrophiles to the ortho and para positions relative to themselves.

Directed Nitration Strategies for Methoxy-methylphenols

The synthesis of 2-Methoxy-4-methyl-6-nitrophenol starts from its precursor, 2-Methoxy-4-methylphenol. The hydroxyl group is a powerful ortho-, para-director. The methoxy group is also an ortho-, para-director, while the methyl group is a weaker ortho-, para-director. To achieve the desired 6-nitro substitution, the directing effects of these groups must be carefully managed.

Direct nitration of 2-Methoxy-4-methylphenol would likely lead to a mixture of isomers, with nitration occurring at positions ortho and para to the strongly activating hydroxyl group. The position ortho to the hydroxyl group and meta to the methyl group (position 6) is sterically accessible.

Several methods have been developed for the regioselective nitration of phenols. dergipark.org.trnih.gov These often involve the use of specific nitrating agents and catalysts under controlled conditions to favor one isomer over others. For instance, using a mixture of sodium nitrate (B79036) and a solid acid catalyst like silica-supported sulfuric acid can offer improved regioselectivity. nih.govresearchgate.net The use of metal nitrates in the presence of catalysts has also been explored to achieve specific nitration patterns. paspk.org

A common strategy involves a two-step nitration process. For example, starting with p-cresol, nitration can be directed to the position ortho to the hydroxyl group, yielding 2-nitro-p-cresol. Subsequent steps would then be required to introduce the methoxy group, although this is a less direct route to the target molecule. A more direct approach involves the careful nitration of 2-methoxy-4-methylphenol. One-step nitration of 2-nitro-p-cresol with nitric acid in a liquid phase can produce 4-methyl-2,6-dinitrophenol. google.com

The choice of solvent and temperature also plays a crucial role in directing the outcome of the nitration reaction. Apolar aprotic solvents that are immiscible with water can be used to minimize the formation of by-products from oxidation of the phenol derivative. google.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Phenol | NH4NO3, KHSO4 | Acetonitrile, reflux | o-nitrophenol | Good to excellent | dergipark.org.tr |

| 4-Bromo phenol | NH4NO3, KHSO4 | Acetonitrile, reflux | 4-Bromo-2-nitrophenol | Good to excellent | dergipark.org.tr |

| Phenol | NaNO3, Mg(HSO4)2, wet SiO2 | Dichloromethane, room temp. | Mononitrophenols | Moderate to excellent | nih.govresearchgate.net |

| 2-nitro-p-cresol | Nitric acid | Liquid phase, 90-100 °C | 4-methyl-2,6-dinitrophenol | - | google.com |

Stereoselective Functionalization Approaches at Specific Aromatic Positions

While traditional electrophilic aromatic substitution is not a stereoselective process, modern synthetic methods are emerging that can introduce chirality or control the spatial orientation of functional groups. For the synthesis of a planar aromatic molecule like this compound, stereoselectivity is not a primary concern for the aromatic core itself. However, if the substituents were to be further modified to create chiral centers, stereoselective methods would become critical.

For instance, the concept of using chiral auxiliaries to direct the functionalization of an aromatic ring is an area of active research. While not directly applied to the nitration of this specific phenol in the searched literature, the principles of stereoselective synthesis are well-established for other systems. youtube.comnih.gov For example, stereoselective functionalization has been achieved at the 1'-position of 4'-thionucleosides through an S(N)2 reaction controlled by 5-membered ring coordination. nih.gov Such strategies could, in principle, be adapted for complex aromatic compounds where stereoisomerism is a factor.

Novel Catalytic and Green Chemistry Syntheses

The development of environmentally friendly and efficient synthetic methods is a major focus in modern chemistry. This includes the use of novel catalysts, biocatalysis, and solvent-free reaction conditions.

Metal-Catalyzed Coupling Reactions for Phenol Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not directly used for the nitration step itself, these reactions are invaluable for building the precursor molecules. For instance, a methoxy group could be introduced onto a phenol ring via a metal-catalyzed etherification reaction.

The reduction of nitrophenols to aminophenols is another area where metal catalysis is extensively used. Noble metal nanoparticles (such as gold, silver, palladium, and platinum) have shown high catalytic activity for the reduction of nitrophenols. nih.govacs.orgresearchgate.net For example, gold nanoparticles supported on porous γ-Al2O3 have been used as a reusable catalyst for the reduction of 4-nitrophenol (B140041). nih.gov Similarly, ultrathin MoS2 nanosheets decorated with noble metal nanoparticles can effectively catalyze the reduction of p-nitrophenol. acs.orgresearchgate.net

Biocatalytic Transformations in Nitrophenol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity.

A novel approach for the synthesis of amines involves the cofactor-free biocatalytic hydrogenation of nitro compounds. chemrxiv.orgchemrxiv.org In this system, a hydrogenase enzyme supported on carbon black facilitates the reduction of the nitro group using H2 gas at atmospheric pressure. chemrxiv.orgchemrxiv.org This method has been successfully applied to a wide range of nitroarenes, demonstrating high conversion rates and tolerance for various functional groups. chemrxiv.org

Enzymatic membrane reactors are also being explored for processes like the hydrolysis of p-nitrophenyl palmitate to p-nitrophenol, which showcases the potential of integrating biocatalysis into continuous flow systems for chemical production. frontiersin.org

Solvent-Free and Environmentally Benign Synthesis Approaches

Solvent-free reactions are a key aspect of green chemistry, as they reduce waste and can lead to improved reaction kinetics. The regioselective nitration of phenols has been successfully achieved under solvent-free conditions using strontium nitrate (Sr(NO3)2) or benzyltriphenylphosphonium (B107652) nitrate in the presence of silica-sulfuric acid. researchgate.net This method offers mild reaction conditions, high efficiency, and regioselectivity. researchgate.net

Another environmentally friendly approach is the use of dilute nitric acid without any catalyst, where controlling physical parameters like temperature and reaction time can lead to high yields of nitrophenols. paspk.org This process is relatively clean as it avoids the use of catalysts and organic solvents. paspk.org

| Method | Catalyst/Reagent | Conditions | Advantage | Reference |

| Solvent-free nitration | Sr(NO3)2 / H2SO4-silica | Room temperature | Mild conditions, high efficiency, regioselectivity | researchgate.net |

| Solvent-free nitration | Benzyltriphenylphosphonium nitrate / H2SO4-silica | - | Mild conditions, high efficiency, recyclable reagent | researchgate.net |

| Catalytic Reduction | Gold nanoparticles on γ-Al2O3 | Aqueous medium, NaBH4 | Reusable catalyst | nih.gov |

| Biocatalytic Hydrogenation | Hydrogenase on carbon black | Aqueous, H2 (1 atm) | High chemoselectivity, mild conditions, recyclable catalyst | chemrxiv.orgchemrxiv.org |

| Catalyst-free nitration | Dilute nitric acid | Controlled temperature | Economical, environmentally friendly | paspk.org |

Derivatization Strategies for Structural Modification and Analog Preparation

The targeted modification of this compound is crucial for developing analogs with tailored chemical and physical properties. While literature specifically detailing the derivatization of this exact molecule is limited, a wealth of information can be extrapolated from closely related compounds such as nitrated guaiacols, nitrocresols, and other substituted nitrophenols. These strategies primarily involve the chemical transformation of the three functional groups attached to the benzene (B151609) ring: the phenolic hydroxyl, the methoxy, and the methyl groups.

The phenolic hydroxyl group is a primary site for chemical modification due to its acidity and nucleophilicity upon deprotonation. The presence of the electron-withdrawing nitro group ortho to the hydroxyl function significantly increases its acidity compared to its precursor, 2-methoxy-4-methylphenol (creosol), thereby facilitating many of these transformations. quora.comquora.combyjus.com

Key interconversions include:

Etherification: The formation of ethers is a common strategy to modify the polarity and hydrogen-bonding capability of the phenol. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a classic example. The phenoxide is readily formed by treating the nitrophenol with a suitable base like sodium hydroxide (B78521) or potassium carbonate. Subsequent reaction with electrophiles such as methyl iodide or benzyl (B1604629) bromide yields the desired ether analog.

Esterification: Phenolic esters are readily synthesized by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This reaction transforms the hydroxyl group into an ester moiety, which can serve as a protecting group or modulate the compound's biological activity.

Sulfonylation: The conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, is a critical transformation. ub.eduvanderbilt.edu These groups are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to replace the phenolic oxygen with other functionalities, such as halides or azides, which are otherwise difficult to introduce directly. vanderbilt.edu

Table 1: Functional Group Interconversions of the Phenolic Moiety

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OC(O)R) |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base (e.g., Et₃N) | Sulfonate Ester (-OSO₂R) |

The methoxy and methyl groups on the aromatic ring also present opportunities for structural diversification, although their modification often requires more specific and sometimes harsher reaction conditions compared to the phenolic hydroxyl group.

Modification of the Methoxy Group: The primary transformation for an aryl methoxy group is demethylation to yield a hydroxyl group. This converts the nitroguaiacol derivative into a nitrocatechol derivative. Reagents commonly employed for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent is critical to avoid unwanted side reactions on the electron-deficient nitro-aromatic ring.

Modification of the Methyl Group: The benzylic methyl group is susceptible to oxidation and halogenation.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This would yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid, a highly functionalized derivative. Careful control of reaction conditions is necessary to prevent the oxidative degradation of the aromatic ring itself.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the methyl group, forming a reactive benzyl halide. This intermediate is a versatile precursor for introducing a wide variety of functional groups via nucleophilic substitution.

Table 2: Modifications of Aromatic Substituents

| Substituent | Reaction Type | Reagent(s) | Resulting Structure |

|---|---|---|---|

| Methoxy (-OCH₃) | Demethylation | Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr) | Catechol derivative (-OH) |

| Methyl (-CH₃) | Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic acid derivative (-COOH) |

| Methyl (-CH₃) | Benzylic Halogenation | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | Benzyl halide derivative (-CH₂Br) |

Oxidative reactions provide alternative pathways for the synthesis of nitrophenol derivatives, often starting from precursors other than the corresponding phenol. These methods can be particularly useful for accessing substitution patterns that are not easily achievable through direct electrophilic nitration.

Oxidation of Amino Groups: A powerful method for introducing a nitro group onto an aromatic ring is the oxidation of a primary amino group. The corresponding aniline (B41778) derivative, 2-amino-4-methyl-6-methoxyphenol, could be synthesized and then oxidized to the target compound, this compound. Reagents such as trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide) or potassium peroxymonosulfate (B1194676) (Oxone®) are effective for this transformation.

Oxidative Hydroxylation: In some cases, a nitroarene can undergo oxidative hydroxylation to introduce a phenolic group. youtube.com While typically less common for laboratory synthesis, such reactions are observed in metabolic pathways and can be achieved with potent oxidizing systems. For instance, treatment of a substituted nitrobenzene (B124822) with a strong oxidizing agent in the presence of a base can sometimes lead to the introduction of a hydroxyl group.

Oxidation to Quinones: Substituted phenols, including nitrophenols, are susceptible to oxidation to form quinones. This reaction represents a potential derivatization route but also a possible side reaction during other oxidative modifications. The microbial degradation of 3-methyl-4-nitrophenol, for example, proceeds through the formation of methyl-1,4-benzoquinone. frontiersin.org

Table 3: Reagents for Oxidative Synthesis of Nitroarenes

| Starting Material | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| Aryl Amine (Ar-NH₂) | Trifluoroperacetic Acid (CF₃CO₃H) | Nitroarene (Ar-NO₂) | Amine Oxidation |

| Aryl Amine (Ar-NH₂) | Potassium Peroxymonosulfate (Oxone®) | Nitroarene (Ar-NO₂) | Amine Oxidation |

| Nitroarene (Ar-H) | Strong Oxidizing Systems | Nitrophenol (HO-Ar-NO₂) | Oxidative Hydroxylation |

Sophisticated Spectroscopic and Structural Characterization of 2 Methoxy 4 Methyl 6 Nitrophenol

Advanced Vibrational Spectroscopy (IR and Raman) for Molecular Dynamics and Interactions.

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, offers a powerful, non-destructive means of probing the molecular structure of 2-Methoxy-4-methyl-6-nitrophenol. These techniques are highly sensitive to the vibrations of chemical bonds and functional groups, providing critical insights into molecular conformation and intramolecular interactions.

Conformational Analysis via Vibrational Modes

The conformational preferences of this compound can be further investigated by analyzing its characteristic vibrational modes. While the intramolecular hydrogen bond largely fixes the orientation of the hydroxyl and nitro groups, the methoxy (B1213986) (-OCH₃) group's orientation can vary. Detailed analysis of the IR and Raman spectra, often complemented by theoretical calculations, allows for the assignment of specific vibrational frequencies to different functional groups and the molecule's skeletal framework. For instance, the stretching and bending vibrations of the C-O-C linkage of the methoxy group and the out-of-plane C-H bending modes of the aromatic ring are sensitive to conformational changes.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Electronic Environment Mapping.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the electronic environment of individual nuclei within a molecule, providing detailed information on connectivity and spatial relationships.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, NOESY).

To unambiguously assign the ¹H and ¹³C NMR signals and elucidate the detailed structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the signals for the aromatic methine groups and the methyl and methoxy groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This technique is crucial for piecing together the molecular skeleton. For example, it can show correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is particularly valuable for determining the preferred conformation. For instance, a NOESY experiment could reveal the spatial proximity between the methoxy group's protons and an adjacent aromatic proton, thereby defining the orientation of the methoxy group relative to the plane of the benzene (B151609) ring.

The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, which would be assigned using these 2D NMR techniques.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H) |

| OH | ~10.5 | - | C-1, C-2, C-6 |

| H-3 | ~7.8 | ~125 | C-1, C-2, C-4, C-5 |

| H-5 | ~7.0 | ~130 | C-1, C-3, C-4, C-6, C-CH₃ |

| OCH₃ | ~3.9 | ~56 | C-2 |

| CH₃ | ~2.3 | ~20 | C-3, C-4, C-5 |

| C-1 | - | ~150 | - |

| C-2 | - | ~148 | - |

| C-3 | - | ~125 | - |

| C-4 | - | ~135 | - |

| C-5 | - | ~130 | - |

| C-6 | - | ~140 | - |

Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a solvated environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can overcome the line broadening typically seen in solid samples to provide high-resolution spectra. ssNMR is particularly useful for identifying the presence of different polymorphs (different crystal forms of the same compound), as the subtle differences in molecular packing and intermolecular interactions in each polymorph will result in distinct NMR chemical shifts.

X-ray Crystallography and Diffraction Studies.

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be constructed, revealing precise atomic coordinates.

A crystallographic study would provide definitive data on:

Bond lengths and angles: Offering a precise geometric description of the molecule.

Conformation: The exact torsion angles defining the orientation of the substituent groups (hydroxyl, methoxy, methyl, and nitro) relative to the benzene ring would be determined.

Intramolecular Hydrogen Bond Geometry: The precise distance between the hydroxyl hydrogen and the nitro oxygen (H···O) and the O-H···O angle can be measured, providing a definitive characterization of this key interaction.

Crystal Packing: The study would reveal how individual molecules of this compound arrange themselves in the crystal lattice, including any intermolecular interactions such as π-π stacking or weaker C-H···O hydrogen bonds that stabilize the solid-state structure.

The following table presents representative crystallographic data that would be obtained from such a study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined experimentally |

| b (Å) | Value to be determined experimentally |

| c (Å) | Value to be determined experimentally |

| β (°) | Value to be determined experimentally |

| Volume (ų) | Value to be determined experimentally |

| Z (molecules per unit cell) | 4 |

| Intramolecular H-bond (O-H···O) | ~2.6 Å (O···O distance) |

Note: The crystallographic parameters are hypothetical and would need to be determined through experimental single-crystal X-ray diffraction analysis.

Single Crystal Structure Determination and Crystal Packing Analysis

For a related compound, 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, the crystal structure was determined to be orthorhombic with the space group Pna2_1. researchgate.net This highlights the diverse crystalline forms that nitrophenol derivatives can adopt.

Table 1: Crystallographic Data for a Related Nitrophenol Derivative

| Parameter | 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone |

| Formula | C18H19N3O5 |

| Crystal System | Orthorhombic |

| Space Group | Pna2_1 |

| a (Å) | 15.5675(12) |

| b (Å) | 17.0299(13) |

| c (Å) | 6.2644(5) |

| V (ų) | 1660.8(2) |

| Z | 4 |

Data sourced from a study on a related nitrophenol derivative to provide an illustrative example of crystallographic parameters. researchgate.net

Polymorphism and Co-crystallization Research for Nitrophenol Derivatives

The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is crucial for understanding the physical properties of nitrophenol derivatives. Different polymorphs can exhibit variations in solubility, stability, and melting point. Research on nitrophenols has shown that they are prone to polymorphism, often influenced by the substitution pattern on the aromatic ring. nih.gov For example, p-nitrophenol is known to exist in at least two polymorphic forms, an alpha-form and a beta-form, with the beta-form being more stable at room temperature. nist.gov The polymorphism in these compounds is often governed by the different arrangements and strengths of intermolecular hydrogen bonds and π–π stacking interactions in the solid state. nih.gov

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of active research for nitrophenols. This technique is employed to modify the physicochemical properties of the parent compound. For instance, co-crystals of theophylline (B1681296) with p-nitrophenol have been successfully prepared. nih.gov The formation of co-crystals can be guided by the principles of supramolecular chemistry, where complementary functional groups on the co-forming molecules interact through non-covalent interactions, such as hydrogen bonding. The potential for this compound to form co-crystals would depend on its ability to form robust hydrogen bonds and other intermolecular interactions with suitable co-former molecules. The presence of the phenolic hydroxyl, nitro, and methoxy groups provides multiple sites for potential hydrogen bonding.

Gas-Phase and Condensed-Phase Electronically Excited State Spectroscopy

UV-Vis Spectroscopic Characterization of Electronic Transitions

For example, 2-amino-4-nitrophenol (B125904) exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com The absorption spectrum of 4-nitrophenol (B140041) is pH-dependent, with the neutral form showing a maximum around 320 nm and the deprotonated 4-nitrophenolate (B89219) ion showing a maximum around 400 nm. researchgate.net These absorptions are typically assigned to π → π* transitions within the aromatic system, with the nitro and hydroxyl groups significantly influencing the energy of these transitions. The methoxy and methyl groups in this compound will likely cause a slight shift in the absorption maxima compared to unsubstituted nitrophenols due to their electronic effects on the chromophore. The solvent environment also plays a crucial role, with polar solvents often causing a shift in the absorption bands.

Table 2: Typical UV-Vis Absorption Maxima for Related Nitrophenol Derivatives

| Compound | Solvent/pH | Absorption Maxima (λ_max) |

| 2-Amino-4-nitrophenol | Acidic | 224 nm, 262 nm, 308 nm |

| 4-Nitrophenol | Acidic | ~320 nm |

| 4-Nitrophenolate | Alkaline | ~400 nm |

This table provides illustrative data from related compounds to infer the expected spectroscopic behavior of this compound. sielc.comresearchgate.net

Fluorescence and Phosphorescence Investigations of Excited State Dynamics

The excited-state dynamics of nitrophenols are complex and involve several competing deactivation pathways, including fluorescence, phosphorescence, intersystem crossing, and non-radiative decay. Generally, many nitrophenols exhibit weak fluorescence. This is often attributed to efficient intersystem crossing from the excited singlet state to a triplet state, or rapid internal conversion to the ground state.

The emission properties are highly dependent on the molecular structure and the surrounding environment. For some nitrophenol derivatives, fluorescence can be observed, and its intensity and wavelength can be influenced by factors such as solvent polarity and pH. For instance, the fluorescence of some Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been studied, indicating that substituted nitrophenols can be fluorescent. researchgate.net Phosphorescence, which involves emission from an excited triplet state, is typically observed at longer wavelengths and has a longer lifetime than fluorescence. It is often more readily observed at low temperatures in rigid matrices, where non-radiative decay processes are minimized. Detailed fluorescence and phosphorescence studies on this compound would be necessary to fully elucidate its excited-state behavior.

Mass Spectrometric Elucidation of Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways common to aromatic nitro compounds and phenols. A prominent fragmentation pathway for nitrophenols involves the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2, 46 Da). Another common fragmentation is the loss of a methyl radical (•CH3, 15 Da) from the methoxy or methyl group. The fragmentation of the precursor molecule, 2-methoxy-4-methylphenol (B1669609), shows a significant peak corresponding to the loss of a methyl group. researchgate.net

Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the phenolic ring, a common fragmentation for phenols. The presence of isotopes, such as Carbon-13, would lead to the appearance of M+1 and M+2 peaks of lower intensity in the mass spectrum, which can be used to confirm the elemental composition of the fragments.

Table 3: Predicted Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | m/z |

| [M - CH3]+ | •CH3 | M - 15 |

| [M - NO2]+ | •NO2 | M - 46 |

| [M - CH3 - CO]+ | •CH3, CO | M - 43 |

| [M - NO2 - CO]+ | •NO2, CO | M - 74 |

This table presents predicted fragmentation patterns based on the general fragmentation of related compounds.

Based on a thorough review of available scientific literature, detailed computational studies focusing specifically on the compound This compound are not present in the search results. While extensive theoretical and computational research exists for structurally related nitrophenols and anisoles, applying those findings directly to this specific molecule would be scientifically inaccurate.

Therefore, it is not possible to provide a detailed, data-driven article on the quantum chemical calculations, molecular dynamics simulations, or spectroscopic parameter prediction for this compound that adheres to the strict requirements of the requested outline. Generating such content without specific research would lead to speculation and would not meet the standard of scientific accuracy.

General methodologies used for similar compounds include:

Density Functional Theory (DFT): Often using functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize molecular geometry and calculate electronic properties like HOMO-LUMO energy gaps.

Ab Initio Methods: Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used for higher accuracy calculations of electronic and thermochemical properties.

Molecular Dynamics (MD): Simulations are employed to study the behavior of molecules in solution, examining solvent-solute interactions and solvation shells.

Time-Dependent DFT (TD-DFT): This method is commonly used to predict electronic absorption spectra (UV-Vis) and compare them with experimental data.

However, without specific studies on this compound, no precise data tables, research findings, or validated parameters can be furnished for the requested article structure.

Theoretical and Computational Chemistry of 2 Methoxy 4 Methyl 6 Nitrophenol

Prediction and Validation of Spectroscopic Parameters

Computational Vibrational Spectroscopy and Spectral Assignment

Computational vibrational spectroscopy, primarily through methods like Density Functional Theory (DFT), is instrumental in understanding the vibrational modes of molecules. For aromatic compounds similar to 2-Methoxy-4-methyl-6-nitrophenol, DFT calculations, often using basis sets such as B3LYP/6-311++G(d,p), can predict infrared (IR) and Raman spectra with high accuracy. epa.gov These theoretical spectra allow for a detailed assignment of the experimental vibrational bands to specific molecular motions.

The vibrational spectrum of this compound is characterized by contributions from its constituent functional groups: the phenol (B47542) ring, the methoxy (B1213986) group, the methyl group, and the nitro group.

O-H Vibrations: The hydroxyl (O-H) stretching vibration is typically observed in the range of 3400-3600 cm⁻¹. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group can cause this band to broaden and shift to a lower wavenumber. mdpi.com

N-O Vibrations: The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found around 1335-1385 cm⁻¹.

C-O Vibrations: The C-O stretching vibrations of the methoxy group and the phenolic C-O bond are expected in the fingerprint region of the spectrum.

C-H Vibrations: Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the methyl group's C-H stretching modes appear just below 3000 cm⁻¹.

Potential Energy Distribution (PED) analysis is often employed in conjunction with computational methods to quantify the contribution of individual internal coordinates to each normal vibrational mode, ensuring a precise and unambiguous assignment of the spectral bands. mdpi.com The excellent agreement often found between scaled theoretical wavenumbers and experimental data for related molecules like 2,6-Dimethyl-4-nitrophenol validates the use of these computational approaches. epa.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3400-3600 | Broadened and shifted by intramolecular H-bonding |

| Aromatic C-H Stretch | >3000 | Characteristic of the benzene (B151609) ring |

| Aliphatic C-H Stretch | <3000 | From methyl and methoxy groups |

| NO₂ Asymmetric Stretch | 1500-1560 | Strong intensity in IR spectra |

| NO₂ Symmetric Stretch | 1335-1385 | Strong intensity in IR spectra |

| C=C Aromatic Stretch | 1450-1600 | Multiple bands in the fingerprint region |

| C-O Stretch | 1000-1300 | From methoxy and phenol groups |

NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations are crucial for predicting and interpreting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. liverpool.ac.uk These predictions help in the assignment of complex spectra and in understanding how the electronic environment affects the magnetic shielding of each nucleus.

For this compound, the ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

¹H NMR: The phenolic proton (OH) is expected to have a chemical shift significantly downfield, influenced by hydrogen bonding and the electron-withdrawing nitro group. The aromatic protons will appear as distinct signals, with their chemical shifts determined by the combined inductive and resonance effects of the methoxy, methyl, and nitro groups. The protons of the methoxy and methyl groups will appear as singlets in the upfield region of the spectrum.

¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the attached functional groups. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the nitro group (C-NO₂) are particularly affected. Theoretical studies on substituted anisoles and pyridines show that resonance interactions strongly influence the ¹³C chemical shifts of the methoxy carbon and adjacent aromatic carbons. uba.ar The electron-donating methoxy and methyl groups will shield the ortho and para carbons, while the electron-withdrawing nitro group will deshield them.

Computational models can predict these shifts with reasonable accuracy, often showing a strong correlation with experimental values observed in related compounds such as 2-Methoxy-4-methylphenol (B1669609) and 2-Methoxy-5-nitrophenol. chemicalbook.comchemicalbook.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Influencing Factors |

| Phenolic OH | Downfield | N/A | Intramolecular H-bonding, -NO₂ group |

| Aromatic CH | 6.5 - 8.0 | 110 - 160 | Substituent electronic effects |

| Methoxy (-OCH₃) | ~3.9 | ~55-60 | Electronic environment |

| Methyl (-CH₃) | ~2.3 | ~20 | Shielding effect |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models rely on molecular descriptors calculated from the compound's structure, which can be obtained computationally.

Correlation Analysis of Electrochemical and Theoretical Values

The electrochemical behavior of nitrophenols, such as their reduction potential, is directly related to their electronic structure. researchgate.net Computational chemistry provides theoretical descriptors that can be correlated with experimental electrochemical data. A key parameter is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For reduction processes, a lower LUMO energy indicates that the molecule is a better electron acceptor, corresponding to a less negative (or more positive) reduction potential.

For this compound, the reduction of the nitro group is a primary electrochemical process. researchgate.netrsc.org QSPR studies on similar compounds have shown a strong linear correlation between the experimentally measured reduction potentials and the computationally calculated LUMO energies. The presence of the electron-donating methoxy and methyl groups would be expected to raise the LUMO energy compared to unsubstituted nitrophenol, while the electron-withdrawing nitro group lowers it significantly. By calculating these values for a series of related nitrophenols, a predictive model can be established.

Prediction of Reactivity Descriptors from Computational Data

Conceptual Density Functional Theory (DFT) provides a framework for calculating various reactivity descriptors that help predict the chemical behavior of molecules. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the LUMO.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are valuable in fields like corrosion inhibition, where they can predict the ability of a molecule to adsorb onto a metal surface. researchgate.net

| Reactivity Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | χ²/2η | Global electrophilic nature of the molecule |

Investigation of Protonation and Deprotonation Processes and Basicity

Computational methods are highly effective for studying acid-base properties, such as predicting the pKa value of the phenolic proton in this compound. The acidity of the hydroxyl group is significantly influenced by the substituents on the aromatic ring. The strongly electron-withdrawing nitro group stabilizes the corresponding phenoxide anion through resonance and inductive effects, thereby increasing the acidity (lowering the pKa) of the phenol. Conversely, the electron-donating methyl and methoxy groups would slightly decrease the acidity.

The pKa can be calculated by determining the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. This requires high-level quantum chemical calculations for the neutral molecule and its conjugate base, incorporating a solvent model (like the Polarizable Continuum Model, PCM) to account for solvation effects.

Furthermore, computational analysis can identify the most likely sites for protonation. For this compound, potential protonation sites include the oxygen atoms of the nitro group, the methoxy group, and the hydroxyl group. By calculating the proton affinity for each site (the negative of the enthalpy change for the protonation reaction), the most basic site can be determined. The oxygen atoms of the nitro group are often the most favorable sites for protonation in nitrophenolic compounds.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Methyl 6 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on the benzene (B151609) ring with another atom or group. The nature of the existing substituents profoundly governs the rate and position of the incoming substituent.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), an electron-rich aromatic ring attacks an electrophile. The reactivity and regioselectivity (the position of substitution) are controlled by the combined electronic effects of the substituents already present. msu.edulibretexts.org The substituents on 2-Methoxy-4-methyl-6-nitrophenol have competing directing effects:

Activating, Ortho-, Para-Directing Groups: The hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups are all activating groups. libretexts.orgquora.com They donate electron density to the benzene ring through resonance (+R effect) or induction (+I effect), making the ring more nucleophilic and thus more reactive towards electrophiles. msu.edudocbrown.info This electron density is preferentially increased at the positions ortho and para to the substituent. libretexts.org

Deactivating, Meta-Directing Group: The nitro (-NO2) group is a strong deactivating group. It withdraws electron density from the ring through both resonance (-R effect) and induction (-I effect), making the ring less reactive. libretexts.orgquora.com It directs incoming electrophiles to the meta position relative to itself.

Predicted Regioselectivity for Electrophilic Substitution:

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to -OCH3 (activating)Meta to -OH (less activated)Meta to -CH3 (less activated)Ortho to -NO2 (deactivated) | Moderately Favorable |

| C5 | Para to -OCH3 (activating)Ortho to -CH3 (activating)Meta to -NO2 (deactivated)Para to -OH (activating) | Highly Favorable |

Based on the synergistic activating effects directing to the C5 position (para to the strong activating methoxy group and ortho to the methyl group) and the deactivation at C3 by the adjacent nitro group, electrophilic substitution is predicted to occur predominantly at the C5 position .

The kinetics of the reaction would be slower than that of phenol (B47542) or anisole (B1667542) due to the presence of the deactivating nitro group, but faster than that of nitrobenzene (B124822) due to the presence of three activating groups. msu.edulibretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is favored by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.pubnih.gov The nitro group makes this compound a potential substrate for SNAr reactions. pressbooks.pub

Regioselectivity: SNAr reactions typically require a good leaving group (like a halide) at a position ortho or para to the electron-withdrawing group. pressbooks.pub In the absence of such a leaving group, nucleophilic aromatic substitution of hydrogen (SNAr-H) can occur, though it often requires an oxidizing agent to remove the hydride ion and restore aromaticity. pageplace.de For this compound, a nucleophile would preferentially attack the positions ortho or para to the strongly activating -NO2 group. The C3 and C5 positions are ortho to the C6-nitro group.

Reaction Kinetics: The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the ability of the aromatic ring to stabilize the anionic intermediate. nih.govresearchgate.net The presence of the nitro group significantly accelerates these reactions compared to unsubstituted benzene. chemistrysteps.com

Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds in two steps:

Attack by the Aromatic Ring: The π-electron system of the phenol ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu The stability of this intermediate is enhanced by the electron-donating -OH, -OCH3, and -CH3 groups, particularly when the positive charge can be delocalized onto the oxygen of the hydroxyl or methoxy group (for ortho/para attack). libretexts.orgdocbrown.info

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. msu.edu

Nucleophilic Aromatic Substitution (SNAr): The addition-elimination mechanism is typical when a leaving group is present:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion called a Meisenheimer complex. pressbooks.pubnih.gov The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. pressbooks.pub

Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

In the case of SNAr-H, the intermediate σH-adduct must be oxidized in a subsequent step to eliminate the hydride and form the final product. pageplace.de

Reduction and Oxidation Reactions of the Nitro Group and Phenolic Hydroxyl

The nitro group of this compound can be selectively reduced to an amino group (-NH2) to form 2-amino-6-methoxy-4-methylphenol . This transformation is a key step in the synthesis of various more complex molecules. The challenge lies in achieving selectivity, leaving the phenolic hydroxyl and the aromatic ring intact.

Common reagents for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C) is a highly effective method. This reaction is typically clean and produces high yields.

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for this reduction. For example, Sn/HCl or Fe/HCl would readily convert the nitro group to an amine.

The resulting aminophenol is a valuable synthetic intermediate, possessing both a nucleophilic amino group and a phenolic hydroxyl group.

The phenolic ring is susceptible to oxidation, which can lead to degradation. The mechanism and products depend on the oxidant and reaction conditions.

Oxidation to Quinones: Strong oxidizing agents like chromic acid (Na2Cr2O7) can oxidize phenols to quinones. chemistrysteps.com Given the substitution pattern of this compound, oxidation could potentially lead to the formation of a substituted benzoquinone derivative, although the reaction may be complex and lead to ring cleavage due to the activating groups.

High-Temperature Degradation: Studies on the catalytic steam gasification of the related compound 2-methoxy-4-methylphenol (B1669609) show that at high temperatures (550-650 °C) in the presence of a catalyst (e.g., 5% Ni–0.25% Ru/γAl2O3), the molecule is broken down. nih.gov The primary products are synthesis gas components: hydrogen (H2), carbon monoxide (CO), carbon dioxide (CO2), and methane (B114726) (CH4). The reaction proceeds through complex pathways including water-gas shift and steam reforming reactions. nih.gov While this represents complete degradation, milder oxidative conditions would lead to partially oxidized products.

The oxidation mechanism often involves the formation of a phenoxyl radical as an intermediate, which can then undergo further reactions. quora.com

Intermolecular Interactions and Complex Formation

The functional groups on this compound allow for various intermolecular interactions that influence its physical properties.

Hydrogen Bonding: The presence of a hydroxyl group as a hydrogen bond donor and the oxygen atoms of the nitro and methoxy groups as hydrogen bond acceptors allows for significant hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the phenolic proton (-OH at C1) and the oxygen of the ortho-nitro group (-NO2 at C6) or the ortho-methoxy group (-OCH3 at C2). This type of internal bonding can affect the molecule's conformation and acidity.

Intermolecular Hydrogen Bonding: Molecules can also form hydrogen bonds with each other, with the hydroxyl group of one molecule interacting with the nitro or methoxy group of a neighboring molecule. This leads to the formation of dimers or larger molecular aggregates in the solid state.

Complex Formation: The oxygen and nitrogen atoms in the molecule possess lone pairs of electrons, allowing this compound to act as a ligand in the formation of metal complexes. It can coordinate to metal ions, acting as a chelating agent, particularly through the phenolic oxygen and an oxygen atom from the ortho-nitro group.

Hydrogen Bonding in Solution and Solid States

The presence of hydroxyl (-OH), methoxy (-OCH3), and nitro (-NO2) functional groups on the aromatic ring of this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds, which significantly influence its physical and chemical properties in both solution and solid states.

In the solid state, the spatial arrangement of these functional groups is crucial. The ortho-positioning of the nitro group relative to the hydroxyl group facilitates the formation of a strong intramolecular hydrogen bond. This type of bonding, also known as chelation, can lead to a more compact molecular structure and affect the crystal packing. In o-nitrophenol, for instance, intramolecular hydrogen bonding is a dominant feature, which results in it being steam volatile, unlike its para-isomer where intermolecular hydrogen bonding predominates. learncbse.invedantu.combyjus.com The presence of the additional methoxy and methyl groups in this compound will further influence the crystal lattice through other intermolecular interactions.

In solution, the nature of the solvent plays a critical role in the hydrogen bonding behavior. In non-polar solvents, the intramolecular hydrogen bond is expected to be the dominant interaction. However, in polar or protic solvents, there can be competition between intramolecular and intermolecular hydrogen bonding with solvent molecules. This can affect the compound's solubility and its reactivity in solution. The acidity of the phenolic proton is also influenced by these interactions; the electron-withdrawing nitro group generally increases acidity, and this effect is modulated by the hydrogen bonding environment. byjus.com Studies on similar molecules, like 2-amino-4-methoxy-6-methylpyrimidine, have shown how different hydrogen bonding motifs, such as chains of fused rings and dimers, can form in the solid state, driven by N-H...N interactions. nih.gov

Charge Transfer Complexation and Optoelectronic Effects

The electronic structure of this compound, characterized by the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups on the phenol ring, makes it a candidate for forming charge-transfer (CT) complexes. These complexes typically form between an electron donor and an electron acceptor molecule. In this case, the phenol ring with its substituents can act as either a donor or an acceptor depending on the reaction partner.

The interaction between electron-rich and electron-poor aromatic systems can lead to the formation of a CT complex, which often exhibits a new, characteristic absorption band in the UV-Vis spectrum. For instance, the interaction of 4-dimethylaminopyridine (B28879) (an electron donor) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (an electron acceptor) results in a stable 1:1 charge-transfer complex. acs.org The stability and spectroscopic properties of such complexes are influenced by the solvent polarity. acs.org

The optoelectronic properties of nitrophenols are a subject of significant research. The nitro group, being strongly electron-withdrawing, can significantly influence the electronic transitions within the molecule. This can lead to interesting photophysical behaviors, including modified absorption and emission spectra. The study of frontier molecular orbitals can reveal potential charge transfer interactions within the molecule itself, which are crucial for understanding its electronic and optical properties. nih.gov

Metal Complex Formation with Nitrophenol Ligands

The phenolic hydroxyl group and the oxygen atoms of the nitro group in this compound provide potential coordination sites for metal ions, allowing it to act as a ligand in the formation of metal complexes. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which can readily bind to a metal center. jocpr.com

The synthesis and characterization of metal complexes with nitrophenol-based ligands have been widely reported. For example, Schiff bases derived from nitrophenols can form stable complexes with various transition metals like Co(II), Ni(II), Cu(II), and La(III). jocpr.comtandfonline.com These complexes often exhibit distinct geometries, such as distorted octahedral structures, and their formation can be confirmed by various spectroscopic techniques including FT-IR, UV-Vis, and NMR. tandfonline.comnih.gov The coordination of the metal to the ligand is often evidenced by shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, a shift in the C=N stretching frequency in a Schiff base ligand upon complexation indicates its involvement in coordination. nih.gov

The stability and properties of these metal complexes are influenced by the nature of the metal ion and the other ligands present in the coordination sphere. Elemental analysis and thermal stability studies can provide insights into the stoichiometry and strength of the metal-ligand bonds. jocpr.com The formation of such complexes can also be influenced by the pH of the reaction medium, as it affects the deprotonation of the phenolic ligand. jocpr.com

Photochemical Reactivity and Degradation Pathways

The presence of the nitro group and the aromatic ring makes this compound susceptible to photochemical reactions, which are of significant interest, particularly in the context of environmental chemistry.

Photolytic Transformations under Simulated Environmental Conditions

Nitrophenols are known to undergo photolysis in both the gas phase and in aqueous environments. rsc.org These reactions are important as they can be a source of atmospheric nitrous acid (HONO), a key precursor to the hydroxyl radical (•OH), which is a major atmospheric oxidant. rsc.orgpnas.org The photolysis of nitrophenols is initiated by the absorption of sunlight, leading to the formation of excited states. rsc.org

Under simulated environmental conditions, the photolysis of nitrophenols can lead to the formation of various products. For instance, the irradiation of nitrophenols in aqueous solutions containing nitrate (B79036) or nitrite (B80452) ions can lead to photonitration, forming dinitrophenols. nih.gov The efficiency of these transformations is influenced by factors such as pH and the presence of •OH scavengers. nih.gov

The degradation of nitrophenols in the atmosphere is also influenced by their interaction with other atmospheric components. For example, nitrophenols can be adsorbed onto mineral particulate matter, which can affect their photolytic transformation pathways. pnas.org The presence of NOx (nitrogen oxides) can also have a significant impact on the photochemical degradation and the formation of secondary organic aerosols (SOA). mdpi.com Studies have shown that high concentrations of NOx can inhibit aerosol formation from the photolysis of nitrophenols. mdpi.com

The half-life of nitrophenols in the environment can vary significantly depending on the conditions. In the atmosphere, their half-lives are estimated to be in the range of 3 to 18 days. cdc.gov In water, photolysis is a more dominant degradation process in near-surface waters, with half-lives ranging from one to eight days in freshwater. cdc.gov

Photoinduced Electron Transfer Processes

Upon absorption of UV radiation, nitrophenols are promoted to an excited electronic state. The subsequent relaxation pathways can involve various processes, including intersystem crossing to a triplet state and internal conversion back to the ground state. For p-nitrophenol in aqueous solution, photoexcitation leads to the population of a triplet state, which then decays via excited-state proton transfer (ESPT) to the surrounding water molecules. acs.orgacs.org This results in the formation of a triplet-state p-nitrophenolate anion, which then relaxes to its ground state. acs.orgacs.org

The efficiency of these photochemical pathways is nearly 100%, which explains the resistance of some nitroaromatic compounds to photo-oxidative degradation in the environment. acs.org The solvent environment can significantly influence these processes. For example, the photochemistry of nitrophenols in organic solvents can differ from that in aqueous solutions. rsc.org While some nitrophenols show similar degradation rates in both water and 2-propanol, others, like 2,4-dinitrophenol, exhibit dramatically increased reactivity in the organic solvent. rsc.org This enhanced reactivity is attributed to strong interactions between the solvent molecule and a nitro group in the excited state. rsc.org

The study of these photoinduced processes is crucial for understanding the environmental fate of nitrophenols and their contribution to atmospheric chemistry. The formation of radicals and other reactive species during the photolysis of nitrophenols can have significant implications for air and water quality. mdpi.com

Advanced Research Applications of 2 Methoxy 4 Methyl 6 Nitrophenol in Materials Science and Specialized Technologies

Role as a Precursor in Polymer Chemistry and Advanced Materials Synthesis

The specific arrangement of functional groups in 2-Methoxy-4-methyl-6-nitrophenol makes it a compelling candidate for the synthesis of advanced polymers and materials with tailored properties. The presence of the hydroxyl and nitro groups, in particular, opens avenues for creating polymers with unique optical and coordination capabilities.

Monomer for Specialty Polymers with Tuned Optical Properties

While direct large-scale polymerization of this compound is not extensively documented, its structural motifs are found in precursors for high-performance polymers. For instance, o-nitrophenol derivatives are key starting materials for the synthesis of polybenzoxazoles (PBOs), a class of high-temperature-stable polymers. google.com The synthesis of such polymers often involves the reduction of the nitro group to an amine, which then participates in a cyclization reaction with an adjacent functional group.

The nitro group in this compound significantly influences the electronic properties of the aromatic ring, which in turn can be harnessed to create polymers with specific optical characteristics. Polymers incorporating such nitroaromatic moieties can exhibit interesting photo-responsive behaviors. For example, o-nitrobenzyl derivatives are known to be photolabile, undergoing irreversible photoreactions upon light exposure. researchgate.net This characteristic is exploited in the design of photo-responsive polymers where the cleavage of the nitrobenzyl group can trigger changes in polymer solubility, conformation, or the release of a payload.

The incorporation of this compound or similar nitrophenol derivatives into a polymer backbone can, therefore, be a strategy to imbue the resulting material with light-sensitive properties. The optical properties of polymers are critical in a wide range of applications, from optical data storage to drug delivery systems. numberanalytics.comfiveable.meresearchgate.net

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Influencing Functional Group(s) | Potential Application |

| High-Temperature Stability | Phenolic hydroxyl and nitro (after reduction) | Aerospace components, high-performance films |

| Photo-responsiveness | o-Nitrobenzyl moiety | Photoresists, controlled-release systems |

| Tuned Refractive Index | Aromatic ring, nitro group | Optical films, coatings |

| Non-linear Optical (NLO) Properties | Electron-withdrawing nitro group | Optoelectronics, frequency doubling |

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functional groups on the organic linker play a crucial role in determining the structure and properties of the resulting framework. The phenolic hydroxyl and nitro groups of this compound make it a suitable candidate for a ligand in the synthesis of functional MOFs. sigmaaldrich.com

Nitro-functionalized MOFs have demonstrated enhanced performance in various applications, particularly in gas adsorption and catalysis. researchgate.net The polar nitro group can create strong interactions with guest molecules, such as carbon dioxide, leading to improved capture and storage capacities. chemistryviews.org Research has shown that the presence of nitro groups on the organic linkers of MOFs can significantly increase their CO2 uptake compared to their non-functionalized counterparts. chemistryviews.org

Furthermore, MOFs constructed with nitrophenol-based ligands can act as fluorescent sensors for the detection of hazardous and explosive nitroaromatic compounds. acs.org The quenching of the MOF's fluorescence upon interaction with the analyte allows for sensitive and selective detection. A cadmium-based coordination polymer has also been shown to exhibit fluorescence quenching in the presence of p-nitrophenol, highlighting the potential for developing sensors based on this interaction. nih.gov

The catalytic activity of MOFs can also be tailored by the incorporation of ligands like this compound. The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers in the MOF, making them more effective catalysts for certain organic transformations. researchgate.net

Table 2: Potential Applications of MOFs Derived from this compound

| Application | Key Feature |

| Gas Storage and Separation | Enhanced CO2 adsorption due to polar nitro groups. researchgate.netchemistryviews.org |

| Chemical Sensing | Fluorescence quenching for detection of nitroaromatics. acs.orgnih.gov |

| Heterogeneous Catalysis | Increased Lewis acidity for catalytic reactions. researchgate.net |

| Pollutant Adsorption | Adsorption of hazardous organics from water. acs.org |

Application in Analytical Chemistry Method Development

The distinct chemical structure of this compound lends itself to applications in the development of new analytical methods, either as a reagent that interacts with specific analytes or as a standard for instrument calibration.

Chromogenic or Fluorogenic Reagent Development for Specific Analytes

The phenolic hydroxyl group and the conjugated aromatic system in this compound can be exploited for the development of chromogenic or fluorogenic reagents. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide ion exhibits a significant shift in its absorption spectrum, leading to a color change. This property is the basis for many acid-base indicators.

More sophisticated applications involve the chelation of metal ions by the phenolic hydroxyl group and an adjacent coordinating group. While this compound itself may not be a strong chelating agent, it can be chemically modified to create more complex ligands. For example, the introduction of an imine group can lead to Schiff base ligands that are known to form colored complexes with various metal ions. The synthesis of such derivatives opens the door to new colorimetric methods for metal ion detection. nih.gov

Calibration Standard for Advanced Spectroscopic and Chromatographic Techniques

Accurate quantification in analytical chemistry relies on the use of well-characterized calibration standards. While there is no specific mention in the searched literature of this compound being used as a commercial analytical standard, its structural analog, 2-Methoxy-4-methylphenol (B1669609) (creosol), is used as an analytical standard for various chromatographic techniques. sigmaaldrich.com

Given the increasing concern over nitrophenolic compounds in the environment, there is a growing need for reliable analytical methods for their detection and quantification. tidjma.tnresearchgate.net this compound could serve as a valuable calibration standard for the development and validation of such methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and other advanced analytical techniques. Its distinct mass spectrum and chromatographic behavior would allow for its unambiguous identification and quantification in complex matrices.

Research in Environmental Remediation Technologies (Excluding Ecotoxicity)

Nitrophenols are recognized as significant environmental pollutants originating from various industrial activities. tandfonline.commdpi.comnih.gov Research into effective remediation technologies is, therefore, of paramount importance. While excluding ecotoxicity, the chemical properties of this compound and materials derived from it are relevant to the development of such technologies.

One promising approach is the catalytic reduction of nitrophenols to the less harmful aminophenols. This transformation can be achieved using various catalysts, including metal nanoparticles and MOFs. tandfonline.comresearchgate.net MOFs containing coordinatively unsaturated metal sites have shown excellent catalytic performance in the reduction of 4-nitrophenol (B140041). researchgate.net Materials synthesized using this compound as a ligand could potentially exhibit catalytic activity for the degradation of other nitrophenolic pollutants.

Another remediation strategy is the adsorption of nitrophenols from contaminated water. MOFs have been investigated for their ability to adsorb phenol (B47542) and p-nitrophenol from aqueous solutions, with some showing exceptional adsorption capacity due to hydrogen bonding interactions. acs.org The functional groups present in this compound could be utilized to design adsorbent materials with high affinity and selectivity for nitrophenolic contaminants.

Furthermore, photocatalysis using semiconductor materials or coordination polymers offers a green and efficient method for the degradation of organic pollutants. rsc.orgmdpi.com The development of novel photocatalysts that can effectively degrade nitrophenols under light irradiation is an active area of research. Coordination polymers derived from ligands similar to this compound have been shown to act as photocatalysts for the decomposition of dyes and antibiotics. mdpi.com

Advanced Oxidation Processes for Degradation in Water Treatment Models

No specific studies detailing the degradation of this compound through advanced oxidation processes (AOPs) were identified in the available literature. While research exists on the AOP-based degradation of related compounds such as 4-nitrophenol and 4-chloro-2-nitrophenol, these findings cannot be directly extrapolated to this compound due to differences in chemical structure that would affect reactivity.

Sorption Studies on Novel Adsorbent Materials

There is no available research data concerning the sorption of this compound onto any novel or conventional adsorbent materials. Studies on the adsorption of other nitrophenols, for instance 4-nitrophenol on materials like activated carbon or bentonite (B74815) nanocomposites ventos.com, are present in the literature, but specific sorption kinetics, isotherms, or capacity data for this compound are not documented.

Exploration in Optoelectronic and Sensing Devices

The application of this compound in the field of optoelectronics and chemical sensing appears to be an unexplored area of research.

No literature was found that investigates or documents any photochromic or thermochromic properties of this compound. While certain Schiff bases derived from related nitro-functionalized phenols have been noted for such properties researchgate.net, this specific compound has not been a subject of such research.

There are no published studies on the use of this compound as a component in the development of chemical sensors or chemodosimeters. Research in this area has focused on other nitrophenolic compounds, for example, the detection of 4-nitrophenol using electrodes modified with materials like Ag-doped ZnO nanoflowers mdpi.com, but does not extend to the subject compound of this article.

Environmental Fate and Transformation Research of 2 Methoxy 4 Methyl 6 Nitrophenol in Abiotic Systems

Photodegradation Kinetics and Product Analysis in Aqueous and Atmospheric Phases

Nitrophenols, in general, are known to undergo photodegradation in both aqueous and atmospheric environments. cdc.gov The process is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical structure of the compound. For instance, the position of the nitro group and other substituents on the phenol (B47542) ring can significantly affect the rate and pathway of degradation. researchgate.net

In aqueous solutions, direct photolysis and indirect photo-oxidation by hydroxyl radicals (•OH) are the primary degradation pathways. researchgate.netnih.gov For related compounds like p-nitrophenol, photolysis can lead to the formation of various intermediates, including hydroquinone (B1673460) and benzoquinone, before eventual mineralization to carbon dioxide and water. nih.gov The atmospheric half-lives of nitrophenols are estimated to be in the range of days, indicating their potential for long-range transport. cdc.gov Without specific studies on 2-Methoxy-4-methyl-6-nitrophenol, it is hypothesized that it would follow similar degradation patterns, though the specific kinetics and products would be unique to its structure.

Hydrolytic Stability and Degradation Pathways in Various Environmental Matrices

Hydrolysis is generally not considered a major degradation pathway for simple nitrophenols under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond of the nitro group and the ether linkage are relatively stable to hydrolysis. However, the presence of other functional groups and environmental conditions could potentially influence this stability. For other phenolic compounds, hydrolysis of substituent groups can occur, but for the core nitrophenol structure, it is a slow process. cdc.gov

Adsorption and Desorption Dynamics on Environmental Components (e.g., Soil Minerals, Organic Matter)

The adsorption and desorption behavior of nitrophenols in soil and sediment is a critical factor in determining their mobility and bioavailability. This behavior is largely governed by the compound's polarity, the soil's organic matter content, clay mineralogy, and pH. nih.gov Generally, the nitro group, being electron-withdrawing, can influence the compound's interaction with soil surfaces.